molecular formula C7H10N2O2S B124046 (3-Aminophenyl)methanesulfonamide CAS No. 344750-15-8

(3-Aminophenyl)methanesulfonamide

Número de catálogo B124046
Número CAS: 344750-15-8
Peso molecular: 186.23 g/mol
Clave InChI: STKNXTNVBKLVRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(3-Aminophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H10N2O2S . It is also known by other names such as “3-(Methylsulfonylamino)aniline”, “N-(3-Aminophenyl)methanesulfamide”, and "Methanesulfonamide, N-(3-aminophenyl)-" .


Molecular Structure Analysis

The molecular weight of “(3-Aminophenyl)methanesulfonamide” is 186.23 g/mol . The InChI code for this compound is InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 . The Canonical SMILES representation is CS(=O)(=O)NC1=CC=CC(=C1)N .


Physical And Chemical Properties Analysis

“(3-Aminophenyl)methanesulfonamide” appears as a powder or crystalline powder . It has a melting point of 117-121°C (lit.) . The compound is solid at room temperature .

Aplicaciones Científicas De Investigación

Organic Synthesis

Field:

General organic chemistry.

Summary:

(3-Aminophenyl)methanesulfonamide

participates in diverse organic transformations. Its amino and sulfonamide groups enable functional group interconversions.

Experimental Procedures:

Results:

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

MilliporeSigma - N-(3-Aminophenyl)methanesulfonamide Smolecule - (3-Aminophenyl)methanesulfonamide MilliporeSigma - (3-aminophenyl)methanesulfonamide

Safety And Hazards

“(3-Aminophenyl)methanesulfonamide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name

(3-aminophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKNXTNVBKLVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenyl)methanesulfonamide

CAS RN

344750-15-8
Record name (3-aminophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(3-Nitrophenyl)methanesulfonyl amide (3.5 g, 16 mM) was hydrogenated over Raney-Ni (0.5 g) in methanol at 50° C. and 70 psi for 4 hours. Then the catalyst was filtered off and washed with warm methanol. The combined filtrates were evaporated to give 2.83 g (95%) of (3-amino-phenyl)-methanesulfonamide.
Name
(3-Nitrophenyl)methanesulfonyl amide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(3-Aminophenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
(3-Aminophenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
(3-Aminophenyl)methanesulfonamide
Reactant of Route 5
(3-Aminophenyl)methanesulfonamide
Reactant of Route 6
(3-Aminophenyl)methanesulfonamide

Citations

For This Compound
12
Citations
MM Al-Sanea, A Elkamhawy, S Paik, K Lee… - Bioorganic & medicinal …, 2020 - Elsevier
Aurora kinases (AURKs) were identified as promising druggable targets for targeted cancer therapy. Aiming at the development of novel chemotype of dual AURKA/B inhibitors, herein …
Number of citations: 30 www.sciencedirect.com
T Song, M Lee, I Bae, JY Byun, YG Ahn… - Bulletin of the …, 2021 - Wiley Online Library
Cyclin‐dependent kinase (CDK) 9 is a protein kinase that plays a major regulatory role in the process of transcription, thereby representing an attractive target in cancer therapy. A …
Number of citations: 5 onlinelibrary.wiley.com
L Pochini, A Seidita, C Sensi, M Scalise, I Eberini… - Biochemical …, 2014 - Elsevier
The effect of pharmaceutical compounds on the rat kidney B0AT1 transporter in proteoliposomes has been screened. To this aim, inhibition of the transport activity by the different …
Number of citations: 32 www.sciencedirect.com
MAW Shalaby, EME Dokla, RAT Serya… - … Sciences Ain Shams …, 2019 - journals.ekb.eg
The antibiotic resistance of methicillin-resistant Staphylococcus aureus (MRSA) is attributable to the expression of the high molecular mass transpeptidase enzyme, penicillin-binding …
Number of citations: 4 journals.ekb.eg
S Diab, T Teo, M Kumarasiri, P Li, M Yu, F Lam… - …, 2014 - Wiley Online Library
Phosphorylation of eIF4E by human mitogen‐activated protein kinase (MAPK)‐interacting kinases (Mnks) is crucial for human tumourigenesis and development. Targeting Mnks may …
T Heinrich, J Seenisamy, F Becker… - Journal of Medicinal …, 2019 - ACS Publications
The recently disclosed next generation of reversible, selective, and potent MetAP-2 inhibitors introduced a cyclic tartronic diamide scaffold. However, the lead compound 1a suffered …
Number of citations: 21 pubs.acs.org
U Lücking, A Scholz, P Lienau, G Siemeister… - …, 2017 - Wiley Online Library
Selective inhibition of exclusively transcription‐regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY‐958, lead optimization efforts …
B Toviwek, O Phuangsawai, A Konsue… - Bioorganic & Medicinal …, 2021 - Elsevier
Twenty eight new N 2 ,N 4 -diphenylpyrimidine-2,4-diamines have been prepared in order to expand our understanding of the anti-malarial SAR of the scaffold. The aim of the study was …
Number of citations: 5 www.sciencedirect.com
K Meyer, K Prelle, K Denner, U Bömer, M Schäfer… - researchgate.net
Selective inhibition of exclusively transcription-regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY-958, lead optimization efforts …
Number of citations: 0 www.researchgate.net
X Dou, D Nath, H Shin, E Nurmemmedov… - Journal of medicinal …, 2020 - ACS Publications
Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium; agonism of PPARα with genetic or …
Number of citations: 7 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.